molecular formula C8H9FN2S B103001 (5-Fluoro-2-methylphenyl)thiourea CAS No. 16822-86-9

(5-Fluoro-2-methylphenyl)thiourea

Cat. No. B103001
CAS RN: 16822-86-9
M. Wt: 184.24 g/mol
InChI Key: NZTMKTPFNGHTJG-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)thiourea, also known as 5-Fluoro-2-methylthiourea, is a chemical compound that has a variety of applications in scientific research. It is a white crystalline solid with a melting point of 164-165 °C and a molecular weight of 166.17 g/mol. 5-Fluoro-2-methylthiourea has been used in a range of studies, from synthesizing new compounds to investigating potential therapeutic agents.

Scientific Research Applications

Chemosensing and Environmental Monitoring

(5-Fluoro-2-methylphenyl)thiourea derivatives are explored for their applications in chemosensing due to their nucleophilic S- and N- atoms, which enable inter- and intramolecular hydrogen bonding. These characteristics make them vital for detecting environmental pollutants. They have been utilized in designing highly sensitive and selective fluorimetric and colorimetric chemosensors. Such chemosensors are effective for detecting various anions (e.g., CN-, AcO-, F-, ClO-) and neutral analytes (e.g., ATP, DCP, Amlodipine) in biological, environmental, and agricultural samples, promising advancements in organic fluorescent and colorimetric sensors for diverse analytes (H. M. Al-Saidi & Sikandar Khan, 2022).

Coordination Chemistry and Medicinal Applications

Thiourea derivatives exhibit significant versatility, extending from coordination chemistry to medicinal applications. By coordinating with certain metal ions (e.g., Cu, Ag, Au), these derivatives enhance their activity in pharmaceutical chemistry. They have also been utilized as chemosensors, revealing their potential in detecting anions and cations in environmental and biological samples. This dual functionality underscores their importance in both medicinal chemistry and analytical applications, fostering the design of more effective therapeutic agents and diagnostic tools (Ezzat Khan et al., 2020).

Gold Leaching in Mining

Thiourea compounds, including this compound derivatives, have been researched as alternative leaching agents to cyanide for gold extraction from ore. Their application aims to overcome the environmental and health issues associated with cyanide, though challenges regarding thiourea's stability and cost-effectiveness persist. Research focuses on optimizing conditions to enhance the efficiency of gold recovery, demonstrating thiourea's potential in creating more environmentally friendly mining practices (Jinshan Li & Jan D. Miller, 2006).

Anti-inflammatory Drug Development

Thiourea derivatives have been explored for their anti-inflammatory properties through computational drug design. Molecular docking studies show these compounds exhibit high binding potential to target proteins involved in inflammation, such as COX-1, COX-2, and 5-LOX. Such research underscores the potential of thiourea derivatives in developing more effective anti-inflammatory drugs, highlighting the importance of structural modifications to enhance therapeutic efficacy (M. Nikolic et al., 2022).

Safety and Hazards

5-Fluoro-2-methylphenyl thiourea is classified as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Thiourea compounds, including 5-Fluoro-2-methylphenyl thiourea, continue to be a subject of interest in medicinal chemistry due to their broad range of therapeutic and pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional biological activities, and investigating their potential applications in various fields of medicine and chemistry .

properties

IUPAC Name

(5-fluoro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTMKTPFNGHTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369736
Record name N-(5-Fluoro-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16822-86-9
Record name N-(5-Fluoro-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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